molecular formula C5H10NNaO3 B6251024 sodium 2-[(3-hydroxypropyl)amino]acetate CAS No. 77428-79-6

sodium 2-[(3-hydroxypropyl)amino]acetate

Cat. No.: B6251024
CAS No.: 77428-79-6
M. Wt: 155.13 g/mol
InChI Key: FSYFKGDHZVCHHC-UHFFFAOYSA-M
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Description

Sodium 2-[(3-hydroxypropyl)amino]acetate is an organic compound with the molecular formula C5H10NO3Na It is a sodium salt derivative of 2-[(3-hydroxypropyl)amino]acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-[(3-hydroxypropyl)amino]acetate typically involves the reaction of 3-aminopropanol with chloroacetic acid, followed by neutralization with sodium hydroxide. The reaction can be summarized as follows:

  • Reaction of 3-aminopropanol with chloroacetic acid:

      Reagents: 3-aminopropanol, chloroacetic acid

      Conditions: The reaction is carried out in an aqueous medium, often under reflux conditions to ensure complete reaction.

    • Equation:

      HOCH2CH2CH2NH2+ClCH2COOHHOCH2CH2CH2NHCH2COOH+HCl\text{HOCH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + \text{ClCH}_2\text{COOH} \rightarrow \text{HOCH}_2\text{CH}_2\text{CH}_2\text{NHCH}_2\text{COOH} + \text{HCl} HOCH2​CH2​CH2​NH2​+ClCH2​COOH→HOCH2​CH2​CH2​NHCH2​COOH+HCl

  • Neutralization with sodium hydroxide:

    • Reagents: Sodium hydroxide
    • Conditions: The resulting 2-[(3-hydroxypropyl)amino]acetic acid is neutralized with sodium hydroxide to form the sodium salt.
    • Equation:

      HOCH2CH2CH2NHCH2COOH+NaOHHOCH2CH2CH2NHCH2COONa+H2O\text{HOCH}_2\text{CH}_2\text{CH}_2\text{NHCH}_2\text{COOH} + \text{NaOH} \rightarrow \text{HOCH}_2\text{CH}_2\text{CH}_2\text{NHCH}_2\text{COONa} + \text{H}_2\text{O} HOCH2​CH2​CH2​NHCH2​COOH+NaOH→HOCH2​CH2​CH2​NHCH2​COONa+H2​O

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Batch or continuous reactors for the initial synthesis.
  • Purification steps such as crystallization or filtration to isolate the product.
  • Quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-[(3-hydroxypropyl)amino]acetate can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction: The amino group can be reduced to form secondary or tertiary amines.
  • Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
  • Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

  • Oxidation: Products include 2-[(3-oxopropyl)amino]acetic acid or 2-[(3-carboxypropyl)amino]acetic acid.
  • Reduction: Products include secondary or tertiary amines.
  • Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Sodium 2-[(3-hydroxypropyl)amino]acetate has diverse applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
  • Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
  • Medicine: Explored for its potential therapeutic properties, including its use in drug development and delivery systems.
  • Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of sodium 2-[(3-hydroxypropyl)amino]acetate involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
  • Pathways Involved: It may modulate biochemical pathways related to amino acid metabolism, neurotransmission, and cellular signaling.

Comparison with Similar Compounds

Sodium 2-[(3-hydroxypropyl)amino]acetate can be compared with other similar compounds such as:

  • Sodium 2-aminoacetate: Lacks the hydroxypropyl group, leading to different chemical properties and applications.
  • Sodium 2-[(2-hydroxyethyl)amino]acetate: Similar structure but with a shorter hydroxyalkyl chain, affecting its reactivity and uses.

Uniqueness:

  • The presence of the 3-hydroxypropyl group in this compound imparts unique chemical and biological properties, making it distinct from other related compounds.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

CAS No.

77428-79-6

Molecular Formula

C5H10NNaO3

Molecular Weight

155.13 g/mol

IUPAC Name

sodium;2-(3-hydroxypropylamino)acetate

InChI

InChI=1S/C5H11NO3.Na/c7-3-1-2-6-4-5(8)9;/h6-7H,1-4H2,(H,8,9);/q;+1/p-1

InChI Key

FSYFKGDHZVCHHC-UHFFFAOYSA-M

Canonical SMILES

C(CNCC(=O)[O-])CO.[Na+]

Purity

95

Origin of Product

United States

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